1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)-
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Overview
Description
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methanol group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole nucleus and exhibit diverse biological activities.
Fluorophenyl Derivatives: Compounds such as 4-fluorophenylalanine and 4-fluorophenylacetic acid have similar fluorophenyl groups and are studied for their biological effects.
Uniqueness
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other indazole or fluorophenyl derivatives.
Properties
Molecular Formula |
C18H19FN2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol |
InChI |
InChI=1S/C18H19FN2O/c1-12(2)11-21-17-8-5-14(9-15(17)10-20-21)18(22)13-3-6-16(19)7-4-13/h3-10,12,18,22H,11H2,1-2H3 |
InChI Key |
ZBOBZXRTVKCESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)F)O)C=N1 |
Origin of Product |
United States |
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